![molecular formula C11H14N4O B113144 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-88-9](/img/structure/B113144.png)
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one
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Description
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4AP-5PY, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly potent compound that has been shown to have a wide range of biochemical and physiological effects. 4AP-5PY has been used in the synthesis of other compounds, in drug design and development, and in medical research.
Scientific Research Applications
Ultrasound-Promoted Synthesis
Ultrasound-promoted synthesis techniques have been applied to create fused polycyclic structures, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in facilitating regioselective reactions with excellent yields under environmentally friendly conditions (Nikpassand et al., 2010).
Catalyst-Driven Synthesis
Research has shown that by tuning Rh(II) catalysts and reaction conditions, 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates can be synthesized from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, offering a versatile approach to synthesizing pyrazolone-based compounds (Rostovskii et al., 2017).
Fluorinated Derivatives Synthesis
The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole indicates the compound's significance in creating nucleoside mimetics, highlighting its potential in pharmaceutical development (Iaroshenko et al., 2009).
Green Synthesis Methodologies
A green synthesis approach has been developed for pyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives, showcasing the compound's adaptability in environmentally benign procedures for generating compounds with potential optical properties and broad application prospects (Xu et al., 2018).
Spectroscopic and Structural Investigations
Spectroscopic and structural investigations on novel derivatives have been conducted to understand their potential in drug discovery, illustrating the compound's relevance in the pharmaceutical field (Kumar et al., 2020)
Reactivity and Ring Substitution
Studies on the reactivity of pyrazol-3-ones, including the compound of interest, highlight the versatility of these compounds in organic synthesis, providing insights into their alkylation, acylation, and other chemical transformations, which are crucial for developing novel pharmaceuticals and materials (Varvounis et al., 2007).
Multicomponent Synthesis for Antibacterial Activity
The multicomponent synthesis of novel heterocyclic compounds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showcases the potential of using 3-aminopyrazoles in the creation of compounds with notable antibacterial activities, demonstrating the therapeutic potential of derivatives (Frolova et al., 2011).
Drug Precursors and Kinase-Focused Library Development
Research on the development of kinase-focused libraries using 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold highlights the strategic importance of this compound in drug discovery, especially in targeting cancer drug targets (Smyth et al., 2010).
properties
IUPAC Name |
4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-5-1-2-9-10(14-15-11(9)16)8-3-6-13-7-4-8/h3-4,6-7H,1-2,5,12H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJPXZFJOUCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)NN2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one |
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